Prothiofos

Descripción general

Descripción

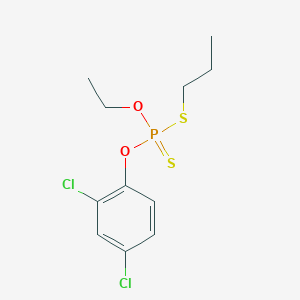

Prothiofos is an organophosphorus insecticide known chemically as O-(2,4-dichlorophenyl) O-ethyl S-propyl phosphorodithioate. It is used in agriculture to protect crops from pests. The compound has been studied for its interaction with biological systems, its fate in organisms, and its potential for environmental remediation .

Synthesis Analysis

While the synthesis of prothiofos itself is not detailed in the provided papers, related compounds and methodologies can offer insight into the synthesis process. For example, the synthesis of complex organic molecules often involves the formation of specific functional groups and the use of catalysts to facilitate reactions. In the context of prothiofos, similar synthetic strategies could be employed to assemble its organophosphorus structure .

Molecular Structure Analysis

The molecular structure of prothiofos includes a phosphorodithioate group attached to an O-ethyl group and an O-aryl group with two chlorine substituents. This structure is crucial for its biological activity as an insecticide. The presence of the dichlorophenyl group and the ethyl and propyl groups likely influence the molecule's reactivity and stability .

Chemical Reactions Analysis

Prothiofos undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis in alkaline conditions leads to the breakdown of prothiofos into 2,4-dichlorophenol and O-ethyl S-propyl phosphorodithioate. Oxidation can yield the prothiofos oxon, among other products. These reactions are significant as they determine the persistence and toxicity of prothiofos in the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of prothiofos, such as solubility, stability, and reactivity, are influenced by its molecular structure. Prothiofos is known to be stable in acidic conditions but hydrolyzes in alkaline media. Its stability under various environmental conditions, such as exposure to sunlight and UV radiation, has been studied to understand its degradation pathways and products. The compound's interaction with metals and its potential use in electrodes also highlight its diverse chemical properties .

Relevant Case Studies

Several case studies have explored the use of prothiofos in different contexts. For instance, prothiofos has been used as a membrane solvent in the construction of a histamine-sensitive electrode, demonstrating its utility beyond its traditional role as an insecticide . The fate of prothiofos in rats has been studied to understand its absorption, metabolism, and excretion, which are crucial for assessing its safety and environmental impact . Additionally, prothiofos has been the target of hydrolysis reactions using bio-composite catalysts, showcasing innovative approaches to pesticide remediation .

Aplicaciones Científicas De Investigación

Degradation and Distribution in Plants

Residual Fate in Potatoes : Prothiofos residues were mainly found in potato leaves and peels. Processing methods like frying, boiling, and baking reduced these residues significantly, with frying being the most effective method (Abdel-Gawad et al., 2008).

Chemical Stability : The chemical stability of prothiofos was examined, showing that exposure to sunlight and ultraviolet light causes gradual degradation. It was also observed that prothiofos is stable in acidic conditions but hydrolyzes in alkaline conditions (Abdel-Gawad et al., 2010).

Environmental Impact and Remediation

Pesticide Residue Migration : In a study involving Japanese apple-pears, it was found that prothiofos residues migrated from pesticide-impregnated bags to fruits during the growing season, though in small amounts (Katami et al., 2000).

Agricultural Waste for Adsorption : Agricultural wastes like orange peel and apricot kernel were used as adsorbents to remove prothiofos from water. This process was influenced by factors such as pH and adsorbent dose, with a high removal efficiency achieved (Abdelhameed et al., 2020).

Risk Assessment in Estuaries : A study in a South African estuary evaluated the risk of pesticides, including prothiofos. It was found that the concentrations of prothiofos in the water exceeded international water guidelines, posing a potential environmental risk (Bollmohr et al., 2007).

Advanced Applications in Science

Exposomic Approach for Metabolite Identification : Research on identifying urinary metabolites of prothiofos using animal experiments contributed to the field of exposome research, crucial for understanding environmental chemical exposure (Nomasa et al., 2021).

Bio-Composite as Recyclable Catalyst : A study investigated the use of homo-metallic and hetero-metallic bio-composite as a recyclable catalyst for prothiofos hydrolysis, indicating potential applications in pesticide remediation (Emam et al., 2021).

Mecanismo De Acción

Target of Action

Prothiofos, also known as PROTHIOPHOS, primarily targets the enzyme acetylcholinesterase (AChE; EC 3.1.1.7) in pests . This enzyme plays a crucial role in the nervous system, where it helps in breaking down the neurotransmitter acetylcholine into choline and acetic acid .

Mode of Action

Prothiofos acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, prothiofos prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synapses . This causes continuous activation of the postsynaptic membrane, leading to overexcitation, convulsions, paralysis, and eventually death of the pest .

Biochemical Pathways

The primary biochemical pathway affected by prothiofos is the cholinergic pathway . By inhibiting acetylcholinesterase, prothiofos disrupts the normal functioning of this pathway, leading to an overaccumulation of acetylcholine in the synapses . This results in the overstimulation of the nervous system, causing detrimental effects on the pest .

Pharmacokinetics

Like other organophosphates, it is likely that prothiofos is readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of prothiofos primarily involve the disruption of normal neural signaling. By inhibiting acetylcholinesterase and causing an overaccumulation of acetylcholine, prothiofos leads to continuous nerve impulses, resulting in muscle contractions, paralysis, and eventually death of the pest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of prothiofos. For instance, the presence of other pesticides or chemicals in the environment could potentially interact with prothiofos, affecting its potency or stability . Additionally, the specific characteristics of the pest population, such as their resistance to pesticides, can also influence the efficacy of prothiofos .

Safety and Hazards

Direcciones Futuras

The Environmental Protection Authority (EPA) has revoked the approvals for Prothiofos . Since July 1, 2023, the import or manufacture of pesticides containing Prothiofos has been ceased . From August 1, 2023, the use of pesticides containing Prothiofos has been prohibited . By December 1, 2023, any stock of these pesticides must be disposed of .

Propiedades

IUPAC Name |

(2,4-dichlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITIWKDOCAUBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042349 | |

| Record name | Prothiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prothiofos | |

CAS RN |

34643-46-4 | |

| Record name | Prothiofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34643-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prothiofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4-dichlorophenyl) O-ethyl S-propyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHIOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5232196GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

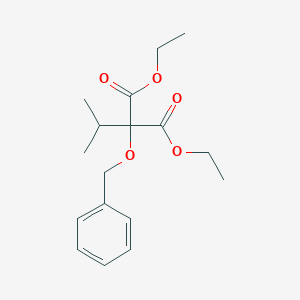

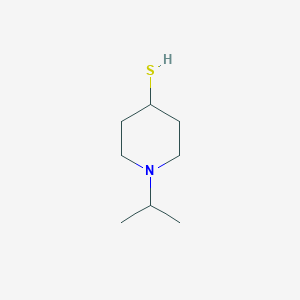

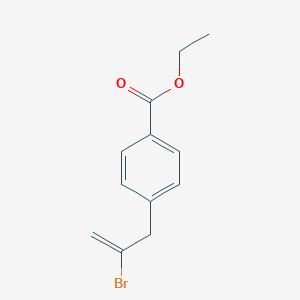

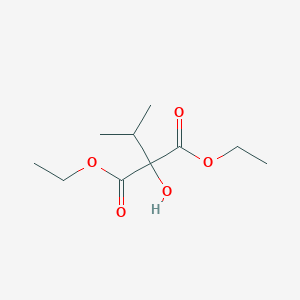

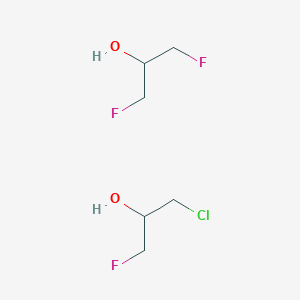

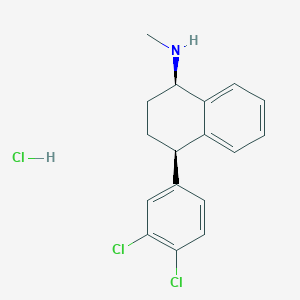

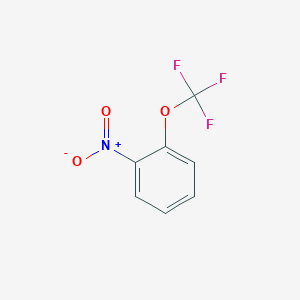

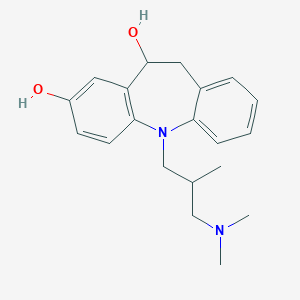

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)